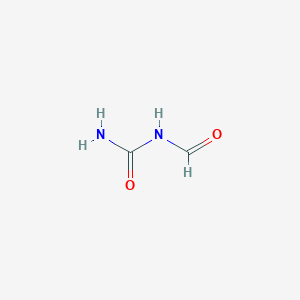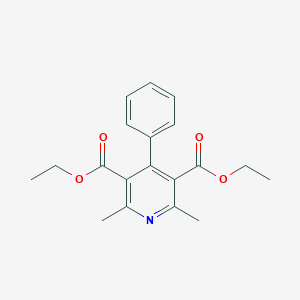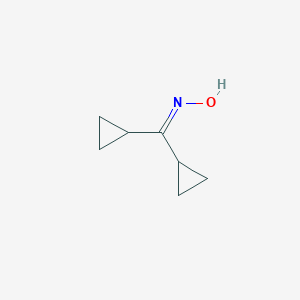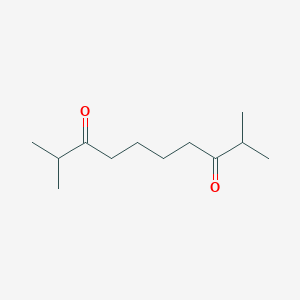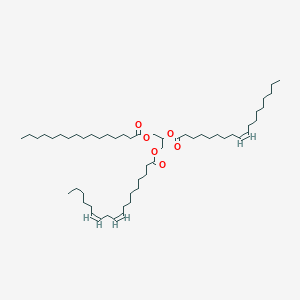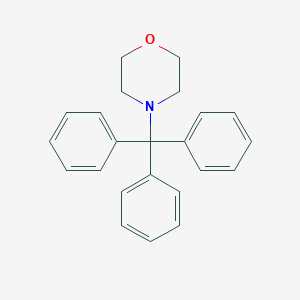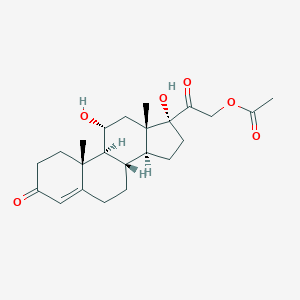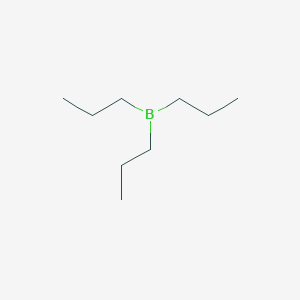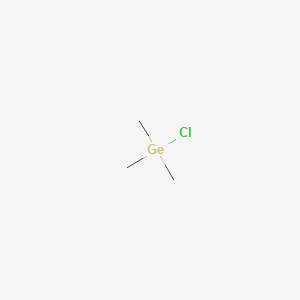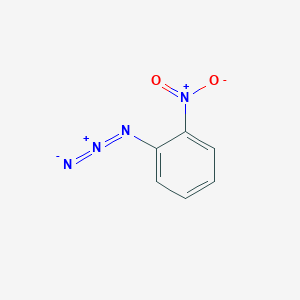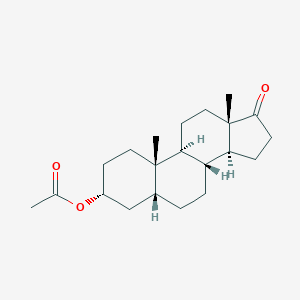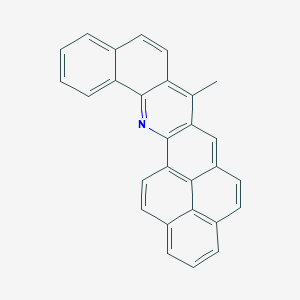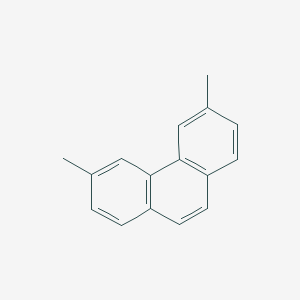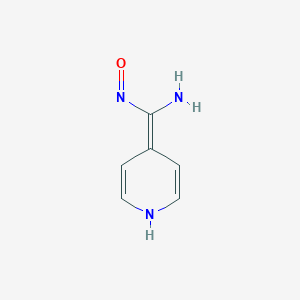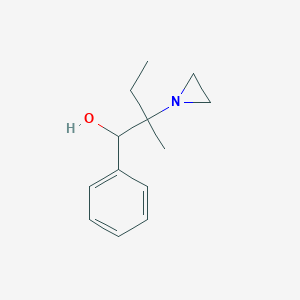
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol, also known as AMBP, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound belongs to a class of chemicals called aziridines, which are known to have anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to DNA damage and cell death. 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules.
Effets Biochimiques Et Physiologiques
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have cytotoxic effects on cancer cells, but it also has some toxic effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, but it can also cause DNA damage and oxidative stress in normal cells. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells by depriving them of nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is its potential to enhance the effectiveness of other anticancer drugs, which can lead to more effective cancer treatment. Another advantage is its potential application in photodynamic therapy, which is a promising new approach to cancer treatment. However, there are also some limitations to using 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol in lab experiments. For example, it is a highly reactive compound that can cause DNA damage and oxidative stress in normal cells, which can limit its therapeutic potential. In addition, its toxicity to normal cells can make it difficult to use in vivo.
Orientations Futures
There are several future directions for research on 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol. One direction is to explore its potential applications in combination with other anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate its potential application in photodynamic therapy, and to develop new photosensitizers that can enhance its effectiveness. In addition, future research could focus on improving the selectivity of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol for cancer cells, and reducing its toxicity to normal cells. Finally, research could focus on developing new synthetic methods for 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol that are more efficient and cost-effective.
Méthodes De Synthèse
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-2-butanone with sodium hydride and methyl iodide to form 2-methyl-1-phenylbutan-1-ol. The resulting alcohol is then treated with tosyl chloride and triethylamine to form the tosylate intermediate. The tosylate is then reacted with sodium azide to form the azide intermediate, which is subsequently treated with triphenylphosphine and diethyl azodicarboxylate to form 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol.
Applications De Recherche Scientifique
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been found to enhance the effectiveness of other anticancer drugs, such as cisplatin and doxorubicin. Furthermore, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have potential applications in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
1135-63-3 |
|---|---|
Nom du produit |
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-13(2,14-9-10-14)12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 |
Clé InChI |
XLWZBTOYPSSQQV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
SMILES canonique |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
Autres numéros CAS |
1135-63-3 |
Synonymes |
2-aziridin-1-yl-2-methyl-1-phenyl-butan-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



